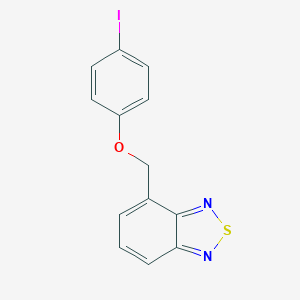![molecular formula C16H18N2OS B299537 1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPTU belongs to the class of thiourea derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Thiourea derivatives have been recognized for their antimicrobial properties. Studies have shown that the antimicrobial activity of these compounds is influenced by the type and position of substituents on the phenyl group, with certain substituents enhancing their effectiveness against bacterial and fungal strains (Limban et al., 2011). Similarly, other research supports the antimicrobial potential of thiourea derivatives, highlighting their ability to inhibit bacterial and fungal growth (Wardkhan et al., 2008).
The structural analysis of thiourea compounds has also been a focal point, with studies elucidating the crystal structures of these compounds. For instance, the crystal structure of a thiourea derivative was revealed, providing insights into its molecular arrangement and bonding interactions (Yin et al., 2012).
Moreover, the spectroscopic properties and anti-pathogenic activity of thiourea derivatives have been extensively studied. Research has demonstrated the potential of these compounds to develop novel antimicrobial agents with antibiofilm properties, expanding their applicability in scientific research (Limban et al., 2011).
Biochemical and Pharmacological Applications
Beyond their chemical properties, thiourea derivatives have shown promise in various biochemical and pharmacological applications:
Inhibition of key enzymes involved in biological processes is a significant area of study. For instance, phenylthiourea was identified as a competitive inhibitor of phenoloxidase, an enzyme crucial for melanization. The inhibition mechanism and constants have been determined, providing valuable insights into the interaction between phenylthiourea and phenoloxidase (Ryazanova et al., 2012).
The exploration of thiourea derivatives in the synthesis of novel compounds with potential therapeutic applications has been a subject of significant interest. For example, N-substituted tetrahydropyrimidines based on phenylthiourea exhibited inhibitory action against crucial enzymes like acetylcholinesterase and α-glycosidase, indicating their potential in treating diseases related to enzyme malfunction (Maharramova et al., 2018).
Additionally, the antioxidant, antidiabetic, anticholinergic, and antiepileptic properties of thiourea derivatives have been examined, shedding light on their multifunctional therapeutic potential (Maharramova et al., 2018).
Propiedades
Fórmula molecular |
C16H18N2OS |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-[2-(2-methylphenoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-13-7-5-6-10-15(13)19-12-11-17-16(20)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Clave InChI |
GBPRGJDUEMKMOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCNC(=S)NC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1OCCNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)



![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
